molecular formula C6H6Cl2N2O3S B087164 2,5-Dichloro-4-hydrazinobenzenesulfonic acid CAS No. 118-89-8

2,5-Dichloro-4-hydrazinobenzenesulfonic acid

Cat. No. B087164
CAS RN: 118-89-8
M. Wt: 257.09 g/mol
InChI Key: TVSCIUWLNZAPPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid often involves complex reactions where hydrazine-based compounds play a crucial role. For instance, the synthesis of 4-hydrazinobenzoic acid hydrochloride, which is structurally related, demonstrates the use of hydrazine in creating complex structures. This process involves FT-IR spectroscopy and X-ray diffraction for characterization, revealing the importance of precise conditions and methodologies in the synthesis of such compounds (Morales-Toyo et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as the iron(III)-arylhydrazone-β-diketone complexes, showcases the intricate arrangements possible with benzenesulfonic acid derivatives. These structures are characterized by X-ray crystal structural analysis, highlighting the coordination environments and the potential for forming 3D networks through hydrogen bonding and other interactions. Such studies lay the groundwork for understanding the structural nuances of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid derivatives (Kopylovich et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid are notable for their complexity and the formation of unique structures. For example, the synthesis and reactions of arenesulfonylheterocycles demonstrate the reactive versatility of benzenesulfonyl compounds, leading to a variety of chemical entities with potential applications in catalysis and material science (Kweon et al., 2002).

Physical Properties Analysis

The physical properties of compounds like 2,5-Dichloro-4-hydrazinobenzenesulfonic acid can be inferred from studies on similar substances. These properties often include solubility, crystal structure, and thermal stability, which are critical for their application in various fields. The detailed examination of these properties helps in understanding the potential uses and limitations of such chemicals.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal in determining the applications of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid and its derivatives. Research on compounds like 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid highlights the specificity of interactions and reactions these compounds can undergo, offering insights into their functional capabilities (Lozynska et al., 2015).

Scientific Research Applications

Catalytic Applications

2,5-Dichloro-4-hydrazinobenzenesulfonic acid and its derivatives have been recognized for their catalytic properties. Specifically, certain iron(III) complexes bearing the basic forms of this compound have been synthesized and characterized, showing high catalytic activity for the peroxidative oxidation of cycloalkanes to corresponding alcohols and ketones under mild conditions. This catalytic reaction involves both oxygen- and carbon-radicals, indicating the compound's potential in facilitating diverse chemical transformations (Kopylovich et al., 2012).

Photophysical and Chromogenic Properties

The photophysical properties of derivatives of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid have been studied. For instance, these derivatives exhibit solvatochromism and tautomerism effects in their UV–VIS spectra. Understanding these effects is crucial for applications in dye-sensitized solar cells and other photophysical applications, as the solvent environment and structural form of the compound significantly influence its light absorption and emission properties (Kuźnik et al., 2012).

Radiolabeling and Imaging

Derivatives of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid, such as HYNIC (hydrazinonicotinic acid), have been extensively used as bifunctional chelators for technetium, particularly in the synthesis of bioconjugates for radiolabeling with Tc-99m. This application is vital in medical diagnostics and imaging, offering insights into the structure and heterogeneity of the labeled complexes, as well as the modes of technetium coordination (Meszaros et al., 2011).

Analytical Chemistry and Assays

The compound and its derivatives have been used in developing analytical methods and assays. For example, one report highlights the use of a chromogenic system involving 2,5-Dichloro-4-hydrazinobenzenesulfonic acid in the direct enzymatic assay of uric acid in serum and urine. Such systems are crucial for clinical chemistry and biomedical research, offering reliable, simple, and rapid methods for analyzing biological fluids (Fossati & Prencipe, 2010).

Synthesis of Complex Molecules

The versatility of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid in the synthesis of complex molecules is evident. Various studies have utilized it to synthesize a broad range of compounds with potential biological activity. These synthesized compounds, ranging from oxadiazolin-thiones to imidazo-thiazoles, are then screened for their biological activity, indicating the compound's role in developing new pharmacologically active agents (Havaldar & Khatri, 2006).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .

properties

IUPAC Name

2,5-dichloro-4-hydrazinylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2,10H,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSCIUWLNZAPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059480
Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazino-
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Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-hydrazinobenzenesulfonic acid

CAS RN

118-89-8
Record name 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl-
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Record name 2,5-Dichloro-4-hydrazinobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl-
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Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazino-
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Record name 2,5-dichloro-4-hydrazinobenzenesulphonic acid
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